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Compound of Interest

Compound Name: 4-Allyl-1,6-heptadien-4-ol

Cat. No.: B156060 Get Quote

Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a tertiary alcohol with the

molecular formula C₁₀H₁₆O.[1] Its structure features a central carbon atom bonded to a

hydroxyl group and three allyl groups. This technical guide provides an overview of the

spectroscopic methods used to characterize this compound. While comprehensive, publicly

available datasets for 4-Allyl-1,6-heptadien-4-ol are limited, this document outlines the

expected spectroscopic characteristics and the general experimental protocols for their

acquisition. The information herein is intended for researchers, scientists, and professionals in

drug development and chemical synthesis.

Chemical and Physical Properties

Basic identifiers and properties of 4-Allyl-1,6-heptadien-4-ol are summarized below.

Property Value

CAS Number 10202-75-2[1]

Molecular Formula C₁₀H₁₆O[1][2]

Molecular Weight 152.23 g/mol [1]

Appearance Clear, colorless liquid[2]

Refractive Index 1.4695-1.4725 @ 20°C[2]
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Spectroscopic Data
A thorough search of public spectroscopic databases, including the NIST WebBook and

PubChem, and the scientific literature did not yield publicly available, tabulated experimental

data for the ¹H NMR, ¹³C NMR, IR, and mass spectra of 4-Allyl-1,6-heptadien-4-ol. The NIST

WebBook indicates the existence of IR and mass spectra but does not provide the quantitative

data.[1] Therefore, the following sections describe the expected spectral features based on the

known structure of the molecule and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the different proton

environments in the molecule. Due to the symmetry of the three allyl groups, the spectrum

should be relatively simple.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm
(Predicted)

Protons Multiplicity

~ 5.8 3H (-CH=CH₂) Multiplet

~ 5.1 6H (-CH=CH₂) Multiplet

~ 2.3 6H (-CH₂-CH=) Doublet

Variable 1H (-OH) Singlet (broad)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon environment.

Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm (Predicted) Carbon

~ 134 -CH=CH₂

~ 118 -CH=CH₂

~ 73 C-OH

~ 45 -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)
(Predicted)

Functional Group Vibration

~ 3400 (broad) O-H Stretching

~ 3080 =C-H Stretching

~ 1640 C=C Stretching

~ 990 and 910 =C-H Bending (out-of-plane)

Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to the fragmentation of 4-Allyl-1,6-
heptadien-4-ol.

Expected Mass Spectrometry Data
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m/z (Predicted) Fragment

152 [M]⁺ (Molecular Ion)

135 [M-OH]⁺

111 [M-C₃H₅]⁺ (Loss of an allyl group)

41 [C₃H₅]⁺ (Allyl cation - likely base peak)

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic techniques discussed.

Specific parameters would be optimized at the time of data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of liquid 4-Allyl-1,6-heptadien-4-ol is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube to a final

volume of approximately 0.6-0.7 mL.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz).

¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR: A proton-decoupled spectrum is acquired over a larger number of scans due to

the lower natural abundance of ¹³C.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or

zinc selenide) is recorded to account for atmospheric and instrumental contributions.
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Sample Analysis: A single drop of neat 4-Allyl-1,6-heptadien-4-ol is placed directly onto the

ATR crystal.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by

co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting

spectrum is displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via

direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

The sample is vaporized in a high-vacuum source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a newly synthesized organic

compound like 4-Allyl-1,6-heptadien-4-ol is depicted below.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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